(-)-Delta-9-THC (D3), also known as (-)-trans-Δ⁹-tetrahydrocannabinol-D3, is a deuterated analog of (-)-Delta-9-THC, the primary psychoactive compound found in Cannabis sativa. This compound is primarily used as an internal standard in analytical chemistry for the quantification of (-)-Delta-9-THC and its metabolites in various biological matrices, such as blood, urine, and hair. [, , , , , , ] The use of deuterated internal standards like (-)-Delta-9-THC (D3) improves the accuracy and reliability of analytical methods by minimizing the impact of matrix effects and variations during sample preparation and analysis.
(-)-Delta-9-THC is primarily extracted from the cannabis plant, where it exists alongside other cannabinoids such as cannabidiol and cannabigerol. The extraction process typically involves solvent extraction or supercritical fluid extraction methods to isolate the compound from plant material. The compound can also be synthesized in the laboratory, which allows for the production of isotopically labeled variants, such as (-)-Delta-9-THC-D3, used for analytical purposes .
(-)-Delta-9-THC is classified as a phytocannabinoid due to its natural occurrence in plants. It belongs to a larger class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. This classification highlights its significance in both pharmacology and toxicology.
The synthesis of (-)-Delta-9-THC can be achieved through various methods. One common approach is the extraction from cannabis resin, where the crude extract undergoes purification processes such as chromatography. Alternatively, synthetic routes involve the cyclization of cannabigerol derivatives or modifications of other cannabinoids.
Recent advancements have introduced regioselective synthesis techniques that utilize magnesium methyl carbonate as a carboxylation reagent to produce isotopically labeled forms like (-)-Delta-9-tetrahydrocannabinolic acid A-D3 from (-)-Delta-9-THC-D3 . This method enhances the specificity and yield of the desired compounds while minimizing by-products.
The molecular formula of (-)-Delta-9-THC is C₂₁H₂₇O₂, with a molecular weight of approximately 314.46 g/mol. The structure features a phenolic hydroxyl group and a long aliphatic carbon chain that contribute to its unique properties.
The compound's structure can be represented as follows:
The stereochemistry of (-)-Delta-9-THC is crucial for its interaction with cannabinoid receptors, influencing its pharmacological effects.
(-)-Delta-9-THC participates in various chemical reactions typical of organic compounds, including oxidation and reduction processes. One significant reaction involves its metabolism in the human body, where it is converted into several metabolites such as 11-hydroxy-delta-9-tetrahydrocannabinol and 11-nor-delta-9-carboxy-tetrahydrocannabinol.
These metabolic pathways are essential for understanding both the therapeutic effects and potential toxicity of (-)-Delta-9-THC. Analytical methods such as liquid chromatography coupled with mass spectrometry are employed to quantify these metabolites accurately .
(-)-Delta-9-THC exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Upon binding to these receptors, (-)-Delta-9-THC modulates neurotransmitter release, leading to alterations in mood, perception, and appetite.
Research indicates that CB1 receptors are predominantly located in the brain and central nervous system, while CB2 receptors are more abundant in peripheral tissues and immune cells . The activation of these receptors by (-)-Delta-9-THC results in various physiological responses that contribute to its psychoactive effects.
(-)-Delta-9-THC is a colorless to pale yellow oil at room temperature. It has a boiling point around 157 °C at 0.5 mmHg and is soluble in organic solvents like ethanol and methanol but poorly soluble in water.
The compound exhibits stability under normal conditions but can degrade when exposed to light or heat over extended periods. Its reactivity includes susceptibility to oxidation, which is critical during storage and handling .
(-)-Delta-9-THC has numerous applications in scientific research, particularly in pharmacology and toxicology. It is used in studies investigating its therapeutic potential for conditions such as chronic pain, multiple sclerosis spasticity, and chemotherapy-induced nausea . Additionally, it serves as a standard reference material in analytical chemistry for quantifying cannabinoid levels in biological samples.
(-)-Delta⁹-tetrahydrocannabinol-D₃ ((-)-Δ⁹-THC-D₃) is a deuterium-labeled analog of the primary psychoactive cannabinoid in Cannabis sativa. Its molecular formula is C₂₁H₂₇D₃O₂, with three deuterium atoms replacing hydrogen atoms at the C₁'' position of the pentyl side chain (SMILES: O1C(C2C(c3c1cc(cc3O)CCCCC([²H])([²H])[²H])C=C(CC2)C)(C)C) [2]. This strategic isotopic substitution maintains near-identical geometry and electronic properties compared to the protiated Δ⁹-THC, while introducing a distinct mass difference of 3 Da. The deuterium atoms induce minor steric and vibrational alterations, but the core tricyclic structure—comprising a pyran ring, phenolic hydroxyl group, and alkyl side chain—remains intact. This structural fidelity ensures the deuterated analog mirrors the chemical behavior of native THC in chromatographic systems and receptor binding, making it ideal for tracing metabolic pathways [3] [5].
Table 1: Structural Parameters of (-)-Δ⁹-THC-D₃
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₇D₃O₂ |
Deuterium Position | C1'' of pentyl side chain |
Exact Mass | 317.27 g/mol (vs. 314.25 g/mol for Δ⁹-THC) |
Key Functional Groups | Phenolic hydroxyl, pyran ring, alkyl chain |
Chromatographic Behavior | Near-identical retention time to Δ⁹-THC |
Deuterium incorporation into Δ⁹-THC employs synthetic organic strategies or late-stage isotopic exchange. The most common approach involves synthesizing the molecule using deuterium-enriched precursors, such as deuterated n-pentanol or pentanoic acid derivatives, to introduce the label at the alkyl terminus [2] [3]. This method ensures regioselective labeling and minimizes isotopic scrambling. Alternatively, metal-catalyzed H/D exchange (e.g., using iridium or ruthenium complexes) can directly functionalize C–H bonds in preformed THC, though this risks non-specific labeling and requires rigorous purification. Gravimetric preparation under ISO 17034 accreditation guarantees precise concentrations (±2% uncertainty), with the final product flame-sealed under argon in amber ampoules to prevent photodegradation and solvent evaporation [2]. The isotopic purity typically exceeds 99%, confirmed via mass spectrometry by monitoring ions at m/z 317 (M–H)⁻ for THC-D₃ versus m/z 314 for unlabeled THC [3].
The synthesis of (-)-Δ⁹-THC-D₃ follows a stereoselective route starting from deuterated precursors:
The process demands anhydrous conditions to prevent degradation and isotopic dilution. Final solutions (100 µg/mL in methanol) are certified via liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS), with uncertainties <1.5% [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7